The synthesis of BAY1163877 involves several steps that focus on constructing its complex molecular framework. The synthetic pathway includes:
The molecular structure of BAY1163877 can be depicted as follows:
BAY1163877 primarily acts through inhibition of FGFR-mediated signaling pathways. The key reactions include:
The compound's selectivity allows it to minimize off-target effects while maintaining efficacy against tumor cells with FGFR aberrations.
BAY1163877 exerts its therapeutic effects through a well-defined mechanism:
BAY1163877 exhibits several notable physical and chemical properties:
BAY1163877 has significant potential in scientific research and clinical applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3